DNA polymerase-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

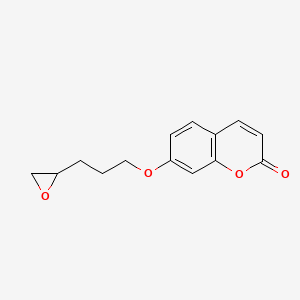

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

7-[3-(oxiran-2-yl)propoxy]chromen-2-one |

InChI |

InChI=1S/C14H14O4/c15-14-6-4-10-3-5-11(8-13(10)18-14)16-7-1-2-12-9-17-12/h3-6,8,12H,1-2,7,9H2 |

InChI Key |

KOOIXRMLUYQVIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CCCOC2=CC3=C(C=C2)C=CC(=O)O3 |

Origin of Product |

United States |

Foundational & Exploratory

The Maverick Polymerase: A Technical Guide to the Discovery and History of DNA Polymerase IV

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA Polymerase IV (Pol IV), the product of the dinB gene in Escherichia coli, stands as a pivotal discovery in the fields of DNA repair and mutagenesis. Identified in 1999, Pol IV is a member of the Y-family of DNA polymerases, a class of enzymes notorious for their low fidelity and lack of a proofreading exonuclease domain. This enzyme is a key component of the SOS response, a global network activated by extensive DNA damage. Unlike high-fidelity replicative polymerases that stall at DNA lesions, Pol IV possesses the unique ability to perform translesion synthesis (TLS), replicating past damaged template bases to prevent the collapse of replication forks. This function, while crucial for cell survival under stress, comes at the cost of introducing mutations, making Pol IV a major driver of both adaptive evolution and the development of antibiotic resistance. This guide provides a comprehensive overview of the historical context of its discovery, its core biochemical properties, key experimental methodologies used in its characterization, and its complex physiological roles.

The Pre-Discovery Era: A Molecular Conundrum

In the mid-1970s, researchers identified the SOS response in E. coli, a coordinated cellular reaction to severe DNA damage.[1] A key feature of this response was "SOS mutagenesis," an observation that mutation rates increased dramatically in cells under duress, suggesting the involvement of an error-prone DNA repair mechanism.[2][3] For decades, it was known that this process allowed replication to proceed across DNA lesions that would normally halt the primary replicative polymerase, Pol III.[1] The prevailing hypothesis was that the known SOS-induced proteins, UmuC and UmuD, somehow modulated the fidelity of the existing Pol III holoenzyme, forcing it to synthesize past the damage.[3] The dinB (damage-inducible) gene was identified as part of this regulon, but its precise function remained an enigma.

A Paradigm Shift: The Discovery of DNA Polymerase IV

The landscape changed dramatically in 1999 when independent research groups demonstrated that the DinB protein was not a modulator of another enzyme but was, in fact, a novel DNA polymerase. This discovery redefined the understanding of translesion synthesis. Experiments showed that purified DinB protein could independently catalyze template-directed DNA synthesis. Crucially, these assays revealed that the enzyme lacked the 3'→5' exonuclease (proofreading) activity characteristic of high-fidelity polymerases. This intrinsic lack of proofreading explained its error-prone nature and its role as a "mutator" when overexpressed. The enzyme was designated DNA Polymerase IV, being the fourth DNA polymerase discovered in E. coli.

The discovery of Pol IV was a landmark event, establishing that specialized, low-fidelity polymerases were the primary agents of translesion synthesis, rather than modified versions of high-fidelity enzymes. This finding also provided a mechanistic basis for the long-observed phenomenon of SOS-induced untargeted mutagenesis.

Biochemical and Structural Properties

DNA Polymerase IV is a prototypical member of the Y-family of polymerases, which are structurally distinct from high-fidelity polymerases. While sharing the general "right hand" structure of palm, fingers, and thumb domains, Y-family polymerases have a much more open and less constrained active site. This architectural feature allows them to accommodate distorted DNA templates containing lesions, but it also results in lower fidelity when replicating undamaged DNA. A defining characteristic of Pol IV is its complete lack of an intrinsic 3'→5' proofreading exonuclease activity, meaning it cannot excise incorrectly incorporated nucleotides.

Quantitative Data Summary

The expression and activity of Pol IV are tightly regulated. In healthy, unstressed E. coli cells, Pol IV is present at a relatively high basal level compared to other SOS polymerases. Upon induction of the SOS response, its concentration increases dramatically, making it the most abundant polymerase in the cell under these conditions. Its error rate is highly dependent on the context of the DNA template and the specific lesion being bypassed.

| Parameter | Value | Condition | Citation(s) |

| Cellular Concentration | ~250 molecules/cell | Uninduced (Normal Growth) | |

| ~2,500 molecules/cell | SOS Induced | ||

| Error Rate (General) | Up to 1 error per 100 nucleotides | Translesion Synthesis | |

| Error Rate (Specific Lesion) | 1.27 x 10⁻² substitutions/bp | N²-furfuryl-dG lesion | |

| Mutagenic Signature | Primarily -1 frameshift mutations | Overexpression / Stress |

Physiological Roles and Regulation

The primary role of Pol IV is to ensure the continuation of DNA replication when the replisome encounters a blocking lesion. It is a key player in translesion synthesis (TLS), a major DNA damage tolerance mechanism.

The SOS Signaling Pathway

Pol IV is an integral component of the SOS regulon. Under normal conditions, the LexA repressor protein binds to "SOS box" operator sequences in the promoter regions of over 50 genes, including dinB, keeping their expression low. DNA damage leads to stalled replication forks and the generation of single-stranded DNA (ssDNA). The RecA protein polymerizes on these ssDNA filaments, forming a nucleoprotein complex (RecA*) that acts as a coprotease, stimulating the autocatalytic cleavage of LexA. The inactivation of LexA leads to the de-repression of the SOS genes, resulting in a rapid increase in the cellular concentration of Pol IV and other DNA repair proteins.

Role in Mutagenesis

Pol IV is a double-edged sword. While its TLS activity is pro-survival, its inherent low fidelity makes it a significant source of mutations. It is particularly prone to causing single-base deletions, leading to frameshift mutations. This "mutator" activity is not only a byproduct of repairing exogenous damage but is also harnessed by bacteria for adaptive evolution. Under prolonged stress, such as nutrient starvation, the induction of Pol IV can generate genetic diversity, potentially giving rise to mutants with beneficial traits, including resistance to antibiotics. For drug development professionals, Pol IV represents a potential target for adjuvants that could reduce the rate at which bacteria evolve resistance to new and existing antibiotics.

Key Experimental Methodologies

The characterization of DNA Polymerase IV has relied on a suite of biochemical and genetic assays. The general workflow involves protein purification followed by functional and fidelity characterization.

Protein Purification Protocol (Example)

Purification of Pol IV is essential for in vitro characterization. A common method involves expressing a histidine-tagged version of the DinB protein in E. coli and purifying it using affinity chromatography.

-

Cell Culture and Induction: An E. coli strain (e.g., BL21(DE3)) harboring an expression plasmid for His-tagged DinB is grown in a large volume of LB medium at 37°C to an OD₆₀₀ of ~0.6. Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, followed by incubation for 3-4 hours at 30°C.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 20 mM imidazole, 10% glycerol) supplemented with protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization. The lysate is then clarified by high-speed centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column. The His-tagged Pol IV binds to the nickel resin.

-

Wash and Elution: The column is washed extensively with lysis buffer to remove non-specifically bound proteins. The purified Pol IV is then eluted using a high-concentration imidazole buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 500 mM imidazole, 10% glycerol).

-

Verification: The purity of the eluted fractions is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), where purified Pol IV should appear as a single band at its expected molecular weight.

DNA Polymerase Activity Assay (Primer Extension)

This assay measures the ability of the purified enzyme to synthesize DNA.

-

Substrate Preparation: A DNA template/primer substrate is prepared by annealing a short, 5'-radiolabeled (e.g., with ³²P) or fluorescently-labeled oligonucleotide primer to a longer, single-stranded DNA template (e.g., M13 circular DNA).

-

Reaction Mixture: The reaction is assembled in a buffer containing 20 mM Tris-HCl (pH 7.5), 8 mM MgCl₂, 5 mM DTT, a full complement of all four dNTPs (dATP, dGTP, dCTP, dTTP), the primer/template DNA substrate, and the purified Pol IV enzyme.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 5-30 minutes).

-

Quenching: The reaction is stopped by adding a quenching buffer containing a strong denaturant like formamide and a chelating agent like EDTA.

-

Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then visualized using autoradiography or fluorescence imaging. The appearance of longer DNA products (bands higher up the gel than the original primer) indicates polymerase activity.

Translesion Synthesis (TLS) and Fidelity Assay

This assay is a modification of the activity assay, designed to measure the enzyme's ability to bypass a specific DNA lesion and to quantify its error rate.

-

Substrate Preparation: The template strand is synthesized to contain a specific DNA lesion (e.g., an abasic site, a thymine dimer) at a known position. A labeled primer is annealed just upstream of the lesion.

-

Reaction and Analysis: The polymerase activity assay is performed as described above. The ability of Pol IV to perform TLS is determined by the presence of full-length extension products, indicating the polymerase successfully replicated past the lesion.

-

Fidelity Measurement: To determine the error rate, the full-length product bands are excised from the gel, amplified via PCR, and subjected to DNA sequencing (either Sanger or Next-Generation Sequencing). By comparing the sequence of the synthesized strand to the original template sequence, the frequency and type of errors (base substitutions, deletions, insertions) introduced by Pol IV can be precisely calculated.

Conclusion and Future Directions

The discovery of DNA Polymerase IV fundamentally altered our understanding of DNA damage tolerance and mutagenesis. It is now clear that cells maintain a toolkit of specialized polymerases to handle catastrophic DNA damage, prioritizing survival even at the expense of genomic fidelity. For researchers, Pol IV continues to be a fascinating model for studying low-fidelity synthesis and the regulation of DNA repair pathways. For professionals in drug development, the central role of Pol IV in promoting mutations that lead to antibiotic resistance makes it a compelling target. Inhibitors of Pol IV could serve as powerful "anti-evolution" drugs, administered alongside conventional antibiotics to slow the emergence of resistant strains and extend the useful lifespan of these critical medicines. Future research will likely focus on the detailed structural dynamics of Pol IV interacting with damaged DNA and the development of high-specificity small molecule inhibitors.

References

An In-Depth Technical Guide to the Mechanism of Action of DNA Polymerase IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Polymerase IV (Pol IV), encoded by the dinB gene in Escherichia coli, is a key member of the Y-family of DNA polymerases. Unlike the high-fidelity replicative polymerases, Pol IV is an error-prone polymerase that plays a critical role in the cellular response to DNA damage, a process known as translesion synthesis (TLS). This technical guide provides a comprehensive overview of the mechanism of action of Pol IV, its regulation, kinetic properties, and the experimental methodologies used to study its function. This information is crucial for researchers in the fields of DNA repair, mutagenesis, and for professionals involved in the development of novel therapeutics targeting these pathways.

Core Mechanism of Action: Translesion Synthesis

The primary function of DNA Polymerase IV is to facilitate DNA replication across damaged DNA templates that would otherwise stall the replicative DNA polymerase III holoenzyme.[1] This process, known as translesion synthesis, is a crucial component of the SOS response, a global response to extensive DNA damage in bacteria.[2]

The mechanism of Pol IV action can be broken down into several key stages:

-

Induction and Expression: The dinB gene is part of the SOS regulon, which is normally repressed by the LexA protein.[3][4] In the presence of DNA damage, single-stranded DNA (ssDNA) accumulates, leading to the activation of RecA protein. Activated RecA facilitates the autocatalytic cleavage of LexA, leading to the de-repression of SOS genes, including dinB.[3] This results in a significant increase in the intracellular concentration of Pol IV.

-

Recruitment to the Replisome: A stalled replicative polymerase at a DNA lesion provides a platform for the recruitment of TLS polymerases. Pol IV is recruited to the replication fork through its interaction with the β-clamp, the processivity factor of the DNA polymerase III holoenzyme. This interaction is mediated by a C-terminal peptide on Pol IV.

-

Polymerase Switching: At the stalled fork, a "polymerase switch" occurs, where the replicative polymerase (Pol III) is temporarily replaced by Pol IV. This switch allows for the synthesis of a short patch of DNA across the lesion. The β-clamp plays a central role in coordinating this exchange of polymerases.

-

Nucleotide Incorporation Opposite Lesions: Pol IV has a more open active site compared to replicative polymerases, which allows it to accommodate distorted DNA templates containing lesions. However, this structural feature also results in lower fidelity and a lack of 3'→5' exonuclease (proofreading) activity, making Pol IV an error-prone polymerase. It can incorporate nucleotides opposite various DNA lesions, such as N2-deoxyguanine adducts, in a process that can be either error-free or error-prone depending on the nature of the lesion and the nucleotide being incorporated.

-

Dissociation and Reversion to Replicative Polymerase: After bypassing the lesion, Pol IV dissociates from the DNA template, and the replicative polymerase re-associates with the β-clamp to resume high-fidelity DNA synthesis. The low processivity of Pol IV in the absence of the β-clamp ensures that its error-prone synthesis is limited to the immediate vicinity of the DNA lesion.

Quantitative Data

The following tables summarize the key quantitative parameters that define the activity of E. coli DNA Polymerase IV.

| Parameter | Condition | Value | Reference(s) |

| Processivity | Without β-clamp | Strictly distributive (incorporates ~1 nucleotide per binding event) | |

| With β-clamp | 300-400 nucleotides | ||

| Half-life of Pol IV–β-DNA complex | - | ~2.3 minutes | |

| Stimulation of Activity by β-clamp | In vitro DNA polymerase assay | ~4-fold increase |

| Lesion Type | Error Rate (substitutions/bp) | Reference(s) |

| N2-furfuryl-dG | 1.27 x 10⁻² | |

| General (untargeted mutagenesis) | -1 frameshift mutations are common |

Signaling Pathways and Experimental Workflows

SOS Response Pathway Leading to Pol IV Expression

Caption: The SOS response pathway in E. coli, leading to the expression of DNA Polymerase IV.

Experimental Workflow: In Vitro Translesion Synthesis Assay

Caption: A generalized workflow for an in vitro translesion synthesis (TLS) assay.

Logical Relationship: Polymerase Switch Model at a Stalled Replication Fork

Caption: The polymerase switch model for translesion synthesis mediated by DNA Polymerase IV.

Experimental Protocols

In Vitro DNA Polymerase Activity Assay

This assay measures the ability of Pol IV to incorporate nucleotides into a DNA template.

-

Principle: A 5'-radiolabeled primer is annealed to a template DNA. The extension of this primer by Pol IV in the presence of dNTPs is monitored over time. The amount of incorporated radiolabeled nucleotide is proportional to the polymerase activity.

-

Key Reagents:

-

Purified E. coli DNA Polymerase IV

-

Primer/template DNA substrate (with or without a specific lesion)

-

[γ-³²P]ATP for 5' end-labeling of the primer

-

T4 Polynucleotide Kinase

-

Unlabeled dNTPs

-

Reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

-

Quenching solution (e.g., EDTA in formamide)

-

-

Methodology:

-

Primer Labeling: The 5' end of the primer is radiolabeled with [γ-³²P]ATP using T4 Polynucleotide Kinase. The labeled primer is then purified.

-

Substrate Preparation: The radiolabeled primer is annealed to the template DNA to form the primer/template substrate.

-

Reaction: The DNA polymerase IV enzyme is added to a reaction mixture containing the primer/template substrate, dNTPs, and reaction buffer. The reaction is incubated at the optimal temperature for Pol IV activity (typically 37°C).

-

Time Course: Aliquots of the reaction are taken at different time points and the reaction is stopped by adding a quenching solution.

-

Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then exposed to a phosphor screen or X-ray film. The amount of primer extension is quantified to determine the rate of nucleotide incorporation.

-

Yeast Two-Hybrid (Y2H) System for Protein-Protein Interaction

The Y2H system is a powerful genetic method to identify protein-protein interactions, such as the interaction between Pol IV and the β-clamp.

-

Principle: The system is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). The two proteins of interest ("bait" and "prey") are fused to the BD and AD, respectively. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

-

Key Components:

-

Yeast reporter strain (e.g., containing HIS3 and lacZ reporter genes under the control of a promoter with binding sites for the BD)

-

"Bait" plasmid: expresses the first protein of interest (e.g., Pol IV) fused to the DNA-binding domain (e.g., LexA or GAL4-BD).

-

"Prey" plasmid: expresses the second protein of interest (e.g., β-clamp) fused to the transcriptional activation domain (e.g., GAL4-AD or B42).

-

-

Methodology:

-

Plasmid Construction: The genes encoding the bait and prey proteins are cloned into the respective Y2H vectors.

-

Yeast Transformation: The bait and prey plasmids are co-transformed into the yeast reporter strain.

-

Selection: Transformed yeast cells are plated on selective media. If the bait and prey proteins interact, the reporter gene (e.g., HIS3) is expressed, allowing the cells to grow on media lacking histidine.

-

Confirmation: Positive interactions are typically confirmed using a second reporter gene assay (e.g., β-galactosidase assay, where the lacZ reporter gene product converts a colorless substrate into a blue product).

-

Conclusion

DNA Polymerase IV is a specialized enzyme with a unique mechanism of action that is essential for bacterial survival in the face of DNA damage. Its error-prone nature, while a potential source of mutations, provides a crucial mechanism for tolerating lesions that would otherwise be lethal. The intricate regulation of Pol IV expression and its dynamic interaction with the replisome, particularly the β-clamp, highlight the sophisticated strategies employed by cells to maintain genomic integrity. A thorough understanding of the mechanism of Pol IV, as detailed in this guide, is fundamental for researchers aiming to unravel the complexities of DNA repair and mutagenesis and for the development of novel therapeutic interventions that target these critical cellular processes.

References

The Pivotal Role of DNA Polymerase IV in the Bacterial SOS Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SOS response is a critical survival mechanism in bacteria, orchestrating a complex network of genes to repair DNA damage and ensure genome integrity. Central to this response is DNA Polymerase IV (Pol IV), a low-fidelity polymerase encoded by the dinB gene. This technical guide provides an in-depth exploration of the function, regulation, and mechanism of Pol IV within the SOS signaling cascade. We will delve into the quantitative aspects of Pol IV activity, detail key experimental protocols for its study, and visualize the intricate signaling pathways and experimental workflows. Understanding the nuances of Pol IV's role is paramount for researchers in microbiology, genetics, and for professionals engaged in the development of novel antimicrobial agents that may target this crucial DNA damage tolerance pathway.

Introduction: The SOS Response and the Emergence of Specialized DNA Polymerases

In Escherichia coli and other bacteria, the SOS response is a global reaction to extensive DNA damage, triggered by the accumulation of single-stranded DNA (ssDNA) at stalled replication forks[1][2]. This intricate signaling pathway is primarily regulated by two key proteins: the RecA protein, which acts as a sensor of DNA damage, and the LexA repressor, which controls the expression of a suite of SOS genes[1][2]. When DNA damage occurs, RecA forms nucleoprotein filaments on ssDNA, activating its coprotease activity. This activated RecA* complex stimulates the autocatalytic cleavage of the LexA repressor, leading to the derepression of more than 50 genes involved in DNA repair, recombination, and cell cycle control[1].

Among the crucial genes induced during the SOS response are those encoding specialized, low-fidelity DNA polymerases. These enzymes, including DNA Polymerase II (Pol II), DNA Polymerase IV (Pol IV), and DNA Polymerase V (Pol V), are capable of synthesizing DNA across damaged templates, a process known as translesion synthesis (TLS). While this allows for the completion of replication and enhances cell survival, it often comes at the cost of decreased fidelity, leading to an increased rate of mutagenesis.

DNA Polymerase IV (DinB): A Key Player in Translesion Synthesis

DNA Polymerase IV, encoded by the dinB gene, is a member of the Y-family of DNA polymerases. Unlike the main replicative polymerase, Pol III, Pol IV lacks a 3' to 5' proofreading exonuclease activity, contributing to its error-prone nature. While present at a basal level of approximately 250 molecules per cell in unstressed E. coli, its expression is significantly upregulated, by about 10-fold, upon induction of the SOS response.

The primary function of Pol IV during the SOS response is to perform translesion synthesis, enabling the bypass of various DNA lesions that would otherwise block the progression of the replicative polymerase. Pol IV is particularly adept at bypassing N2-deoxyguanine adducts. Depending on the nature of the DNA lesion and the sequence context, Pol IV can perform either error-free or error-prone TLS. Overexpression of Pol IV can lead to a mutator phenotype, characterized by an increase in single-base substitutions and frameshift mutations. Intriguingly, the upregulation of dinB has been shown to be the sole requirement of the SOS response for stress-induced mutagenesis in certain experimental contexts.

Quantitative Data on DNA Polymerase IV

The activity and expression of DNA Polymerase IV are tightly regulated and have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Reference(s) |

| Basal Cellular Concentration | ~250 molecules/cell | |

| SOS-Induced Cellular Concentration | ~2500 molecules/cell (10-fold increase) | |

| Error Rate (in vitro) | ~10-3 to 10-4 | |

| Processivity | Low (distributive, adds 6-8 nucleotides per binding event) |

Table 1: Quantitative Properties of DNA Polymerase IV in E. coli

| Condition | Fold Induction of dinB | Reference(s) |

| SOS Response Activation | ~10-fold | |

| General Stress Response (RpoS-dependent) | ~2- to 3-fold |

Table 2: Regulation of dinB Gene Expression

Signaling Pathway and Regulation

The expression and activity of DNA Polymerase IV are intricately regulated within the broader SOS signaling network. The following diagram illustrates the core regulatory pathway.

Caption: The SOS signaling pathway leading to the induction and function of DNA Polymerase IV.

Key Experimental Protocols

The elucidation of DNA Polymerase IV's function has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro DNA Polymerase Activity Assay

This assay is fundamental for characterizing the enzymatic properties of purified Pol IV, such as its polymerase activity, fidelity, and processivity.

Objective: To measure the DNA synthesis activity of purified DNA Polymerase IV.

Materials:

-

Purified His-tagged DNA Polymerase IV

-

Oligonucleotide primer-template DNA substrate (e.g., a 5'-labeled primer annealed to a longer template)

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)

-

Quenching solution (e.g., 95% formamide, 20 mM EDTA)

-

Polyacrylamide gel (denaturing, e.g., 15-20%)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined concentration of the primer-template DNA, and the dNTP mix.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA Polymerase IV. The total reaction volume is typically small (e.g., 10-20 µL).

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 1, 2, 5, 10 minutes).

-

Quenching: Stop the reaction at each time point by adding an equal volume of quenching solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the primer extension products by size.

-

Visualization and Quantification: Visualize the gel using a phosphorimager (for radiolabeled primers) or a fluorescence scanner (for fluorescently labeled primers). Quantify the intensity of the bands corresponding to the unextended primer and the extension products to determine the rate of nucleotide incorporation.

In Vivo Analysis of dinB Expression using a lacZ Reporter Fusion

This method allows for the quantification of dinB gene expression under different conditions, such as upon SOS induction.

Objective: To measure the induction of the dinB promoter in response to DNA damage.

Materials:

-

E. coli strain carrying a dinB::lacZ fusion on the chromosome or a plasmid.

-

Luria-Bertani (LB) medium.

-

DNA damaging agent (e.g., Mitomycin C or UV irradiation).

-

ONPG (o-nitrophenyl-β-D-galactopyranoside).

-

Z-buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol).

-

Spectrophotometer.

Procedure:

-

Cell Culture: Grow the E. coli strain containing the dinB::lacZ fusion in LB medium to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

SOS Induction: Induce the SOS response by adding a DNA damaging agent (e.g., Mitomycin C to a final concentration of 0.5 µg/mL) or by exposing the cells to a controlled dose of UV light.

-

Incubation: Continue to incubate the cultures at 37°C with shaking for a defined period (e.g., 90 minutes).

-

Cell Lysis: Take aliquots of the cultures at different time points, measure the OD₆₀₀, and lyse the cells (e.g., by adding SDS and chloroform).

-

β-Galactosidase Assay: Add ONPG to the lysed cell suspension.

-

Reaction Termination: Stop the reaction by adding Na₂CO₃ when a yellow color develops.

-

Measurement: Measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀).

-

Calculation of Miller Units: Calculate the β-galactosidase activity in Miller Units using the formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × V × OD₆₀₀), where t is the reaction time in minutes and V is the volume of culture used in mL.

Chromatin Immunoprecipitation (ChIP) to Study In Vivo DNA Binding

ChIP can be used to investigate the association of DNA Polymerase IV with specific genomic regions, such as stalled replication forks, in vivo.

Objective: To determine if DNA Polymerase IV is enriched at specific DNA sites within the cell.

Materials:

-

E. coli strain expressing a tagged version of Pol IV (e.g., FLAG- or His-tagged).

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

Lysis buffer.

-

Antibody specific to the tag on Pol IV.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K.

-

Reagents for DNA purification.

-

Primers for qPCR analysis of target DNA regions.

Procedure:

-

Cross-linking: Treat E. coli cells with formaldehyde to cross-link proteins to DNA.

-

Quenching: Stop the cross-linking reaction by adding glycine.

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the Pol IV tag.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.

-

Quantitative PCR (qPCR): Use qPCR with primers specific to a target region (e.g., a known site of replication stalling) and a control region to quantify the amount of co-precipitated DNA. Enrichment is calculated relative to an input control and a mock IP (no antibody).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a translesion synthesis (TLS) assay to assess the ability of DNA Polymerase IV to bypass a specific DNA lesion.

Caption: A generalized workflow for an in vitro translesion synthesis (TLS) assay.

Role in Drug Development

The essential role of the SOS response and its components, including DNA Polymerase IV, in bacterial survival following DNA damage makes it an attractive target for the development of novel antimicrobial therapies. By inhibiting Pol IV or other key players in the TLS pathway, it may be possible to potentiate the effects of existing DNA-damaging antibiotics or to develop new classes of drugs that are effective against multidrug-resistant bacteria. A deeper understanding of the structure and function of Pol IV is crucial for the rational design of small molecule inhibitors that could disrupt its activity. Such inhibitors could prevent the emergence of antibiotic resistance that often arises from the mutagenic nature of the SOS response.

Conclusion

DNA Polymerase IV is a multifaceted enzyme that plays a central and complex role in the bacterial SOS response. Its ability to perform translesion synthesis is a double-edged sword: it promotes cell survival in the face of DNA damage but also contributes to the acquisition of mutations, which can drive the evolution of antibiotic resistance. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricacies of Pol IV function and to explore its potential as a therapeutic target. Future research will undoubtedly continue to unravel the complex regulatory networks that govern Pol IV activity and its interplay with other DNA repair and replication proteins, paving the way for innovative strategies to combat bacterial infections.

References

The Role of DNA Polymerase IV in Translesion Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA polymerase IV (Pol IV), encoded by the dinB gene in Escherichia coli, is a key player in the cellular response to DNA damage, specifically in the process of translesion synthesis (TLS). As a member of the Y-family of DNA polymerases, Pol IV is specialized in replicating across DNA lesions that block the progression of the high-fidelity replicative polymerase, DNA polymerase III (Pol III).[1] This ability to tolerate DNA damage comes at the cost of lower fidelity, making Pol IV a significant contributor to mutagenesis.[1] This technical guide provides an in-depth overview of the core functions of Pol IV in TLS, including its mechanism, regulation, and interaction with key cellular components. It also details experimental protocols for studying Pol IV and presents quantitative data on its activity.

Core Concepts of DNA Polymerase IV Function in Translesion Synthesis

Mechanism of Action

Translesion synthesis is a DNA damage tolerance mechanism that allows the replication fork to bypass lesions that would otherwise cause a complete stall.[2] Pol IV is recruited to the site of a stalled replication fork where it temporarily replaces the replicative polymerase to synthesize a short stretch of DNA opposite the lesion. Unlike the highly processive Pol III, Pol IV has a more open active site that can accommodate distorted DNA templates, a characteristic feature of Y-family polymerases. However, this structural flexibility also results in a lack of 3'→5' exonuclease proofreading activity, leading to a higher error rate during DNA synthesis.

Pol IV's activity is significantly influenced by its interaction with the β-sliding clamp, a processivity factor for Pol III. In the absence of the β-clamp, Pol IV is a distributive enzyme, meaning it dissociates from the DNA template after incorporating only a few nucleotides. However, when the β-clamp is loaded onto the DNA, it tethers Pol IV to the template, dramatically increasing its processivity.

Regulation

The expression of the dinB gene is under the control of the SOS response, a global response to extensive DNA damage in bacteria. Under normal physiological conditions, the number of Pol IV molecules in a cell is relatively low, estimated to be around 250 molecules per cell. Upon induction of the SOS response, this number increases approximately 10-fold to about 2500 molecules per cell. This upregulation ensures that sufficient Pol IV is available to handle the increased load of DNA damage.

Interaction Partners

The function of Pol IV in TLS is critically dependent on its interactions with other proteins at the replication fork. The key interaction partners include:

-

DNA Polymerase III (Pol III): Pol IV competes with Pol III for access to the primer-template junction at a stalled replication fork. The exchange between these two polymerases is a crucial step in initiating TLS.

-

β-sliding clamp (DnaN): This ring-shaped protein encircles the DNA and acts as a mobile platform for DNA polymerases. Pol IV interacts with the β-clamp via a C-terminal binding motif, which is essential for its processivity and function in vivo.

-

Single-stranded binding protein (SSB): SSB coats single-stranded DNA that is exposed at stalled replication forks. Pol IV interacts with SSB, which is thought to facilitate its recruitment to the site of damage and aid in DNA synthesis on SSB-coated templates.

Quantitative Data on DNA Polymerase IV Activity

The following tables summarize key quantitative data regarding the activity of DNA Polymerase IV.

| Parameter | Value | Reference |

| Cellular Concentration (Uninduced) | ~250 molecules/cell | |

| Cellular Concentration (SOS Induced) | ~2500 molecules/cell |

Table 1: Cellular Concentration of DNA Polymerase IV.

| Condition | Processivity | Reference |

| Without β-clamp | Strictly distributive (~1 nucleotide) | |

| With β-clamp | 300-400 nucleotides (average) |

Table 2: Processivity of DNA Polymerase IV.

| Lesion | Error Rate (substitutions/bp) | Reference |

| N2-furfuryl-dG | 1.27 x 10-2 | |

| Undamaged DNA (in vitro) | 5 x 10-5 (base substitutions) | |

| Undamaged DNA (in vitro) | 2 x 10-4 (-1 frameshifts) |

Table 3: Fidelity of DNA Polymerase IV.

| Substrate | Km | Vmax | Reference |

| β-associated DNA | 0.19 nM | 0.35 min-1 | |

| dNTP | 0.12 µM | 0.3 min-1 |

Table 4: Kinetic Parameters of DNA Polymerase IV.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for Pol IV induction and a general workflow for studying its activity.

Figure 1: SOS response pathway leading to the induction of DNA Polymerase IV.

Figure 2: General workflow for an in vitro translesion synthesis (TLS) assay.

Experimental Protocols

Translesion Synthesis (TLS) Assay

This protocol is adapted from methods used to measure the efficiency and fidelity of DNA polymerases in bypassing specific DNA lesions.

1. Substrate Preparation: a. Synthesize two oligonucleotides: a template strand containing a site-specific DNA lesion (e.g., an abasic site, a thymine dimer) and a shorter primer strand that anneals to the template upstream of the lesion. b. 5'-end label the primer with 32P using T4 polynucleotide kinase and [γ-32P]ATP. c. Anneal the labeled primer to the template strand in a 1:1.2 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

2. Reaction Mixture: a. Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 8 mM MgCl2, 5 mM DTT, 0.1 mM EDTA, 40 µg/mL BSA). b. In a reaction tube, combine the annealed primer-template DNA, purified DNA Polymerase IV, and a mixture of all four dNTPs. c. For experiments investigating the effect of accessory proteins, add purified β-clamp, the γ-complex clamp loader, and SSB to the reaction.

3. Reaction and Analysis: a. Initiate the reaction by adding the dNTPs and incubate at 37°C for a specified time course (e.g., 1, 5, 10, 20 minutes). b. Stop the reactions by adding an equal volume of loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol). c. Denature the samples by heating at 95°C for 5 minutes. d. Separate the reaction products on a denaturing polyacrylamide gel (e.g., 15-20%). e. Visualize the radiolabeled DNA products using a phosphorimager and quantify the bands corresponding to the unextended primer and the bypass products. The efficiency of lesion bypass can be calculated as the percentage of extended primer. Fidelity can be assessed by sequencing the reaction products.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is a general method that can be adapted to study the interaction between Pol IV and its binding partners, such as the β-clamp.

1. Cell Lysis: a. Grow E. coli cells expressing tagged versions of the proteins of interest (e.g., His-tagged Pol IV and FLAG-tagged β-clamp). b. Harvest the cells by centrifugation and resuspend in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors). c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation to remove cell debris.

2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding. b. To the pre-cleared lysate, add an antibody specific to one of the tagged proteins (the "bait," e.g., anti-His antibody). Incubate with gentle rotation at 4°C for 2-4 hours. c. Add protein A/G agarose beads to the lysate-antibody mixture and continue to incubate with gentle rotation at 4°C for another 1-2 hours to capture the antibody-protein complexes.

3. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads several times with lysis buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

4. Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Perform a Western blot using antibodies against both the bait protein (e.g., anti-His) and the putative interacting protein (the "prey," e.g., anti-FLAG) to confirm their co-precipitation.

Pull-Down Assay for Protein-Protein Interactions

This protocol provides an alternative in vitro method to study protein interactions, for example, between Pol IV and SSB.

1. Bait Protein Immobilization: a. Purify a tagged version of the "bait" protein (e.g., His-tagged Pol IV). b. Incubate the purified bait protein with affinity beads that specifically bind the tag (e.g., Ni-NTA agarose beads for His-tagged proteins) to immobilize the bait. c. Wash the beads to remove any unbound bait protein.

2. Interaction: a. Prepare a cell lysate containing the "prey" protein (e.g., SSB) or use purified prey protein. b. Incubate the lysate or purified prey protein with the beads containing the immobilized bait protein with gentle rotation at 4°C for 2-4 hours.

3. Washing and Elution: a. Pellet the beads and wash them extensively with a wash buffer to remove non-specifically bound proteins. b. Elute the bait-prey complexes from the beads. The elution method will depend on the affinity tag used (e.g., for His-tagged proteins, elution can be achieved with a high concentration of imidazole).

4. Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein to confirm the interaction.

Conclusion

DNA Polymerase IV plays a critical, albeit mutagenic, role in the survival of bacteria in the face of DNA damage. Its ability to synthesize DNA across lesions that halt the replicative machinery is essential for completing DNA replication and maintaining genome integrity. The regulation of Pol IV expression as part of the SOS response and its intricate interactions with components of the replisome, particularly the β-sliding clamp, highlight the sophisticated mechanisms that have evolved to manage DNA damage. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the complex functions of this important enzyme and to explore its potential as a target for novel therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Lack of 3' to 5' Exonuclease Activity in DNA Polymerase IV

Abstract

DNA Polymerase IV (Pol IV), encoded by the dinB gene in Escherichia coli, is a key member of the Y-family of DNA polymerases. A defining characteristic of Pol IV is its lack of a 3' to 5' exonuclease domain, the cellular machinery responsible for proofreading and correcting errors during DNA replication.[1] This absence renders Pol IV an intrinsically error-prone polymerase. While this low fidelity would be detrimental for normal replicative synthesis, it is a crucial feature for its primary role in translesion synthesis (TLS), a DNA damage tolerance mechanism.[2][3] Pol IV is induced as part of the SOS response, a global response to DNA damage, where it allows replication to bypass lesions that would otherwise stall the high-fidelity replicative polymerase, Pol III.[4][5] This function, however, comes at the cost of introducing mutations. This mutagenic potential is a double-edged sword: it is critical for cell survival under stress but also a key driver of evolution, including the development of antibiotic resistance. This technical guide provides an in-depth analysis of Pol IV's lack of proofreading, its quantitative fidelity, the experimental protocols used to assess its function, and its implications as a target for novel drug development.

The Role of Pol IV in DNA Damage Tolerance and Mutagenesis

High-fidelity DNA polymerases, like Pol III, possess a 3' to 5' exonuclease activity that acts as a proofreading mechanism. When an incorrect nucleotide is incorporated, the polymerase stalls, transfers the 3' end of the nascent DNA strand to its exonuclease active site, removes the mismatched base, and resumes synthesis. Pol IV lacks this domain entirely.

This deficiency is central to its function. Pol IV is recruited to stalled replication forks where the replicative polymerase has encountered a DNA lesion that it cannot bypass. As part of the SOS response, Pol IV expression is increased approximately 10-fold. It then takes over synthesis, inserting nucleotides opposite the damaged template—a process known as translesion synthesis (TLS). Because its active site is more open and less selective than that of replicative polymerases, it can accommodate distorted template strands. However, this same feature, combined with the absence of proofreading, results in a significantly higher error rate when copying undamaged DNA as well.

This process is a form of damage tolerance, allowing the cell to complete replication and survive, albeit with an increased mutational load. This "inducible mutation" is a key component of the SOS response and is responsible for a significant fraction of mutations that arise under stressful conditions, which can lead to the acquisition of new traits such as antibiotic resistance.

Quantitative Analysis of Polymerase Fidelity

The fidelity of a DNA polymerase is its intrinsic ability to insert the correct nucleotide opposite a template base. The lack of proofreading in Pol IV results in a dramatically lower fidelity compared to replicative polymerases. The error rate of the entire E. coli replication machinery is estimated to be as low as 10⁻⁹ errors per base pair, achieved through a combination of polymerase selectivity, proofreading, and mismatch repair. In contrast, the intrinsic error rate of Pol IV is orders of magnitude higher.

| Polymerase / System | Proofreading (3'-5' Exo) Activity | Approximate Error Rate (per base incorporated) | Primary Role |

| DNA Polymerase III Holoenzyme | Yes | ~10⁻⁵ (selectivity alone) ~10⁻⁷ (with proofreading) | High-Fidelity Chromosomal Replication |

| DNA Polymerase IV (Pol IV) | No | ~10⁻⁴ to 10⁻⁵ | Translesion Synthesis (SOS Response) |

| DNA Polymerase V (Pol V) | No | ~10⁻³ to 10⁻⁴ | Translesion Synthesis (SOS Response) |

| E. coli Replication Machinery | Yes (Pol III, Pol II, MMR) | ~10⁻⁹ to 10⁻¹¹ | Overall Genome Integrity |

Table 1: Comparative error rates of E. coli DNA polymerases. The error rate for Pol IV is estimated based on data indicating it is 5- to 10-fold more accurate than Pol V. The initial selectivity of Pol III is improved by a factor of ~100-1000 by its proofreading activity.

Signaling Pathways and Logical Relationships

Translesion Synthesis (TLS) by Pol IV

The following diagram illustrates the polymerase switching mechanism during TLS. When the replicative polymerase (Pol III) encounters a DNA lesion, the replication fork stalls. This triggers the SOS response, leading to the recruitment of Pol IV, which displaces Pol III, synthesizes a short patch of DNA across the lesion, and then dissociates, allowing the high-fidelity Pol III to resume replication.

References

- 1. DNA polymerase IV - Wikipedia [en.wikipedia.org]

- 2. All three SOS-inducible DNA polymerases (Pol II, Pol IV and Pol V) are involved in induced mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

DNA Polymerase IV: A Technical Guide to a Core Y-Family Translesion Synthesis Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA Polymerase IV (Pol IV), the product of the dinB gene in E. coli, is a key member of the Y-family of DNA polymerases.[1][2] Unlike high-fidelity replicative polymerases, Pol IV and its Y-family counterparts are specialized for a process known as translesion synthesis (TLS), a DNA damage tolerance mechanism that allows replication to proceed across otherwise blocking DNA lesions.[3] Characterized by low fidelity on undamaged templates, a lack of 3'→5' proofreading activity, and low processivity, these enzymes play a critical, albeit mutagenic, role in maintaining genome integrity under conditions of DNA damage.[4] This guide provides an in-depth technical overview of Pol IV's structure, function, and mechanism, presents quantitative data on its enzymatic properties, details key experimental protocols for its study, and discusses its relevance in mutagenesis and drug development.

Introduction to Y-Family Polymerases and DNA Polymerase IV

The Y-family of DNA polymerases is a phylogenetically distinct group of enzymes specialized in replicating past damaged DNA. Members are found in all three domains of life and include Pol IV (DinB) and Pol V (UmuC) in E. coli, and Pol η, Pol ι, Pol κ, and Rev1 in humans.

General properties of Y-family polymerases include:

-

Translesion Synthesis (TLS) Capability : Their primary function is to bypass DNA lesions that stall the main replicative polymerase (Pol III in E. coli).

-

Low Fidelity : On an undamaged DNA template, they have a high error rate, ranging from 10⁻² to 10⁻⁴.

-

Lack of Proofreading : They do not possess the 3'→5' exonuclease activity required for proofreading and correcting misincorporated nucleotides.

-

Low Processivity and Catalytic Efficiency : Compared to replicative polymerases, they are inefficient and typically incorporate only a few nucleotides before dissociating. These features ensure they are only active for the short stretch of DNA containing the lesion.

Pol IV is a prototypical Y-family member in prokaryotes. It is a key component of the SOS response, a global response to DNA damage in E. coli. During the SOS response, Pol IV levels increase approximately tenfold, from around 250 molecules to 2500 molecules per cell. Its primary roles include restarting stalled replication forks and performing TLS, particularly across N2-deoxyguanine adducts and oxidative damage like 8-oxoguanine.

Molecular Structure and Mechanism

Y-family polymerases share a conserved right-hand structure similar to other polymerases, comprising palm, thumb, and finger domains. However, they possess a unique fourth domain known as the "little finger" (LF) or polymerase-associated domain (PAD). This domain is crucial for their function and contributes to a more open active site, which can accommodate bulky, distorting DNA lesions that would not fit in the active site of a replicative polymerase.

The catalytic mechanism of Pol IV, like other polymerases, involves a two-metal ion mechanism for nucleotide incorporation, though a third metal ion has been observed in some polymerases that may play a role in stabilizing the transition state. The open active site of Pol IV makes limited, nonspecific contacts with the replicating base pair, which relaxes base selection and contributes to its low fidelity on undamaged DNA.

Caption: Core domains of DNA Polymerase IV and their primary functions.

Role in the SOS Response and Translesion Synthesis

Pol IV is a crucial effector of the SOS response in E. coli. When a replicative polymerase like Pol III stalls at a DNA lesion, it triggers a signaling cascade that leads to the induction of Pol IV.

Caption: Simplified signaling pathway for the induction of Pol IV via the SOS response.

Once synthesized, Pol IV can replace the stalled Pol III at the replication fork in a process called polymerase switching. It then performs translesion synthesis, incorporating one or more nucleotides opposite the lesion. After bypassing the damage, Pol IV dissociates, and the replicative polymerase re-engages to continue high-fidelity DNA synthesis.

Caption: A generalized workflow for DNA damage bypass by Pol IV.

Quantitative Data and Enzymatic Properties

The enzymatic characteristics of Pol IV are tailored for its role in TLS rather than high-fidelity replication. Quantitative data, while variable depending on the specific lesion and sequence context, highlights its distinct properties compared to replicative polymerases.

| Property | Value / Characteristic | Reference |

| Fidelity (Error Rate) | 10⁻² - 10⁻⁴ on undamaged DNA | |

| Proofreading Activity | None (lacks 3'→5' exonuclease activity) | |

| Processivity | Low / Distributive (incorporates few nucleotides per binding event) | |

| Cellular Concentration | ~250 molecules/cell (basal) | |

| Cellular Concentration (SOS) | ~2,500 molecules/cell (10-fold increase) | |

| Lesion Bypass Specialization | N²-dG adducts, 8-oxoguanine, abasic sites | |

| Catalytic Efficiency (vs Lesion) | Up to 25-fold greater for extension after dC incorporation opposite some N²-dG adducts compared to undamaged G |

Key Experimental Protocols

The study of Pol IV and other Y-family polymerases relies on a variety of in vitro and in vivo assays to measure their fidelity, processivity, and TLS capabilities.

In Vitro Translesion Synthesis (TLS) Assay

This assay measures the ability of a purified polymerase to bypass a specific DNA lesion placed in a synthetic oligonucleotide template.

Methodology:

-

Substrate Preparation : A short, radiolabeled or fluorescently labeled primer is annealed to a longer template strand containing a site-specific DNA lesion (e.g., an abasic site, a thymine dimer).

-

Reaction Setup : The primer/template DNA substrate is incubated with the purified DNA polymerase (e.g., Pol IV), dNTPs, and appropriate buffer containing magnesium or manganese ions.

-

Time Course : Reactions are initiated and allowed to proceed for various time points before being quenched (e.g., with EDTA).

-

Analysis : The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization : The gel is visualized using phosphorimaging (for radiolabels) or fluorescence scanning. The length of the products indicates whether the polymerase was able to bypass the lesion and extend the primer.

Polymerase Fidelity Assays

Fidelity assays are designed to quantify the error rate of a DNA polymerase. Modern methods often utilize next-generation sequencing (NGS) for high-throughput analysis.

Methodology (NGS-based, e.g., MagNIFi Assay):

-

PCR Amplification : A target gene or DNA fragment is amplified using the DNA polymerase to be tested. To increase the observable error rate, the reaction can be performed with a biased dNTP pool (e.g., one dNTP at a much lower concentration).

-

Library Preparation : The PCR products are used to generate a library for NGS. This step often includes the ligation of adapters containing unique molecular identifiers (UMIs) to each molecule.

-

Sequencing : The library is sequenced on an NGS platform.

-

Data Analysis :

-

Reads are grouped into families based on their UMI. This allows for the correction of sequencing errors, as a true polymerase-induced mutation will be present in most reads of a UMI family, while sequencing errors will be sporadic.

-

The consensus sequence for each UMI family is compared to the original reference sequence.

-

The number and type of mismatches and indels are counted to calculate the error rate of the polymerase.

-

Caption: A simplified workflow for determining polymerase fidelity using NGS.

Implications for Mutagenesis and Drug Development

The error-prone nature of Pol IV means it is a significant contributor to mutagenesis, particularly under stress conditions that induce the SOS response. While this can be detrimental, it also provides a mechanism for adaptive evolution, allowing bacteria to generate genetic diversity that may lead to, for example, antibiotic resistance.

For drug development, TLS polymerases represent a promising target, particularly in oncology. Cancer cells often rely on TLS pathways to tolerate the DNA damage induced by chemotherapeutic agents like cisplatin. Inhibiting a human Y-family polymerase like Pol η, Pol κ, or Rev1 could re-sensitize resistant tumors to these genotoxic drugs. While Pol IV is a prokaryotic enzyme, understanding its structure and mechanism provides a valuable model for designing inhibitors against its human orthologs, such as DNA polymerase kappa (Pol κ). The development of small molecule inhibitors that target the unique active site or protein-protein interactions of these polymerases is an active area of research.

References

Regulation of dinB Gene Expression in E. coli: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The dinB gene in Escherichia coli, encoding the error-prone DNA polymerase IV (Pol IV), plays a crucial role in the cellular response to DNA damage and stress, primarily through its involvement in translesion synthesis and stress-induced mutagenesis. The expression of dinB is intricately regulated by two major stress response systems: the SOS response and the general stress response. This technical guide provides an in-depth exploration of the molecular mechanisms governing dinB gene expression, presenting quantitative data, detailed experimental protocols for studying this regulation, and visual representations of the key signaling pathways and experimental workflows. Understanding the nuances of dinB regulation is critical for research into bacterial evolution, antibiotic resistance, and the development of novel therapeutic strategies.

Introduction

Escherichia coli possesses a sophisticated network of stress response pathways to adapt to and survive in fluctuating and often harsh environments. A key component of this network is the regulation of genes involved in DNA repair and mutagenesis. The dinB gene, which encodes the Y-family DNA polymerase IV, is a central player in these processes[1][2][3]. Pol IV is an error-prone polymerase that can replicate past DNA lesions that block the progression of the high-fidelity replicative polymerase, a process known as translesion synthesis (TLS)[1][3]. While this function is critical for survival in the face of DNA damage, it comes at the cost of increased mutagenesis.

The expression of the dinB gene is tightly controlled to prevent gratuitous mutagenesis under normal growth conditions while ensuring a rapid response to DNA damage and other stresses. This regulation is primarily orchestrated by the SOS response, a global response to DNA damage, and is also influenced by the general stress response, which is activated during stationary phase and under various other stressful conditions.

This guide will delve into the core regulatory circuits controlling dinB expression, providing a comprehensive overview for researchers and professionals in the fields of microbiology, molecular biology, and drug development.

The dinB Operon

The dinB gene is the first gene in a four-gene operon, designated as the dinB-yafN-yafO-yafP operon. All four genes are co-transcribed from a promoter located upstream of dinB and are under the control of the SOS response. While the function of dinB is well-established, the roles of the downstream yaf genes are less understood. However, recent studies suggest their involvement in stress resistance and virulence. Specifically, the yafN-yafO locus has been identified as a type II toxin-antitoxin (TA) system, contributing to persister cell formation under stress conditions. YafO acts as a toxin that inhibits protein synthesis, while YafN is the corresponding antitoxin.

Regulation of dinB Expression

The expression of the dinB operon is controlled by a dual regulatory system involving the SOS response and the general stress response.

The SOS Response: The Primary Regulator

The SOS response is the principal mechanism regulating dinB expression in response to DNA damage. This pathway is governed by two key proteins: the LexA repressor and the RecA recombinase.

-

LexA Repressor: Under normal physiological conditions, the LexA protein exists as a dimer and binds to a specific 20-base-pair consensus sequence known as the "SOS box" located in the promoter region of SOS genes, including dinB. This binding physically obstructs the binding of RNA polymerase, thereby repressing the transcription of the dinB operon.

-

RecA Co-protease: In the presence of DNA damage, such as single-stranded DNA (ssDNA) gaps that arise from stalled replication forks, the RecA protein polymerizes onto the ssDNA, forming a nucleoprotein filament. This RecA-ssDNA filament acts as a co-protease, stimulating the autocatalytic cleavage of the LexA repressor. The cleavage of LexA renders it unable to bind to the SOS box, leading to the derepression of the SOS regulon, including the dinB operon. This results in a significant and rapid increase in the intracellular concentration of Pol IV.

The General Stress Response: A Secondary Layer of Control

In addition to the SOS response, the expression of dinB is also positively regulated by the general stress response, which is controlled by the alternative sigma factor RpoS (σS).

-

RpoS (σS): RpoS accumulates in the cell during the stationary phase of growth and in response to various other stresses like nutrient limitation and changes in osmolarity. RpoS directs the RNA polymerase holoenzyme to the promoters of genes involved in long-term survival and stress resistance. It has been demonstrated that RpoS directly activates the transcription of the dinB gene, providing a mechanism for increasing Pol IV levels during periods of sustained stress, independent of DNA damage. This regulation is mediated by an RpoS-dependent promoter upstream of dinB.

Quantitative Data on dinB Gene Expression

The following tables summarize the key quantitative data related to the regulation of dinB expression in E. coli.

| Parameter | Value | Condition | Reference |

| Basal Level of Pol IV | ~250 molecules/cell | Normal growth | |

| SOS-induced Level of Pol IV | ~2500 molecules/cell | SOS induction | |

| Fold Induction by SOS Response | ~10-fold | DNA damage | |

| Fold Induction by RpoS | 2- to 3-fold | Stationary phase |

Table 1: Quantitative Levels of DinB/Pol IV Protein

| Regulator | Binding Site | Consensus Sequence | Reference |

| LexA | SOS box in dinB promoter | TACTG(TA)5CAGTA | |

| RpoS | RpoS-dependent promoter | Not explicitly defined for dinB |

Table 2: Regulatory Binding Sites in the dinB Promoter Region

Signaling Pathways and Experimental Workflows

Signaling Pathways

The regulation of dinB expression can be visualized through the following signaling pathways.

Caption: The SOS response pathway for dinB induction.

Caption: The RpoS-mediated regulation of dinB expression.

Experimental Workflows

Caption: Workflow for studying dinB gene regulation.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the regulation of dinB gene expression in E. coli.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for LexA

This protocol is adapted from established methods for ChIP-seq in E. coli.

1. Cell Growth and Cross-linking:

-

Grow E. coli cells to mid-log phase (OD600 ≈ 0.4-0.6) in LB medium.

-

Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle shaking to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

2. Chromatin Preparation:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors).

-

Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with an anti-LexA antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's instructions for the sequencing platform to be used.

6. Sequencing and Data Analysis:

-

Sequence the library using a next-generation sequencing platform.

-

Align the sequencing reads to the E. coli genome.

-

Use a peak-calling algorithm to identify regions of the genome that are enriched in the ChIP sample compared to an input control, which represent the in vivo binding sites of LexA.

Electrophoretic Mobility Shift Assay (EMSA) for LexA-dinB Promoter Interaction

This protocol is based on standard EMSA procedures.

1. Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the dinB promoter region containing the putative LexA binding site.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin, fluorescent dye).

-

Purify the labeled probe.

2. Binding Reaction:

-

In a final volume of 20 µl, combine the labeled probe (e.g., 10-50 fmol) with purified LexA protein in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

The concentration of LexA protein should be varied to determine the binding affinity.

-

For competition assays, add an excess of unlabeled specific (same sequence) or non-specific competitor DNA to the reaction before adding the labeled probe.

-

Incubate the reaction at room temperature for 20-30 minutes.

3. Electrophoresis:

-

Add loading dye to the binding reactions.

-

Load the samples onto a native polyacrylamide gel (e.g., 4-6% acrylamide in 0.5x TBE buffer).

-

Run the gel at a constant voltage at 4°C.

4. Detection:

-

If using a radioactive probe, dry the gel and expose it to a phosphor screen or X-ray film.

-

If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

The formation of a protein-DNA complex will be visible as a band with slower mobility (a "shift") compared to the free probe.

Quantitative Real-Time PCR (qRT-PCR) for dinB mRNA Quantification

This protocol follows standard qRT-PCR procedures for bacterial gene expression analysis.

1. Cell Culture and RNA Isolation:

-

Grow E. coli cultures to the desired growth phase or treat with specific stress-inducing agents (e.g., mitomycin C for SOS induction, or growth into stationary phase for RpoS induction).

-

Harvest the cells and immediately stabilize the RNA using an RNA stabilization reagent or by flash-freezing in liquid nitrogen.

-

Isolate total RNA using a commercial RNA purification kit, including an on-column DNase digestion step to remove contaminating genomic DNA.

2. cDNA Synthesis:

-

Quantify the RNA and assess its integrity.

-

Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase and random primers or gene-specific primers.

3. qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for the dinB gene, and a SYBR Green or TaqMan-based qPCR master mix.

-

Use primers for a stably expressed housekeeping gene (e.g., rrsA - 16S rRNA, gyrA) as an internal control for normalization.

-

Perform the qPCR reaction in a real-time PCR instrument.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for both the dinB gene and the housekeeping gene in each sample.

-

Calculate the relative expression of the dinB gene using the ΔΔCt method or by generating a standard curve.

-

The fold change in dinB expression under stress conditions can be determined by comparing to an untreated control.

Conclusion

The regulation of the dinB gene in E. coli is a paradigm of how bacteria fine-tune the expression of a potentially mutagenic gene to balance the benefits of DNA damage tolerance with the imperative of maintaining genomic integrity. The dual control by the SOS response and the general stress response allows for a rapid and robust induction of Pol IV in response to a wide range of cellular stresses. The methodologies outlined in this guide provide a comprehensive toolkit for researchers to further dissect the intricate regulatory network governing dinB expression. A deeper understanding of these mechanisms will not only advance our fundamental knowledge of bacterial stress responses but also has the potential to inform the development of novel strategies to combat bacterial evolution and the rise of antibiotic resistance.

References

- 1. YafN-YafO toxin-antitoxin system contributes to stress resistance and virulence of avian pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RpoS, the Stress Response Sigma Factor, Plays a Dual Role in the Regulation of Escherichia coli's Error-Prone DNA Polymerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of high affinity binding sites for LexA which define new DNA damage-inducible genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Machinery of Error-Prone DNA Synthesis: A Structural and Mechanistic Guide to DNA Polymerase IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Polymerase IV (Pol IV), a member of the Y-family of DNA polymerases, plays a pivotal role in the cellular response to DNA damage, particularly in the process of translesion synthesis (TLS).[1] Encoded by the dinB gene in Escherichia coli, Pol IV is a low-fidelity polymerase that can replicate past DNA lesions that block the progression of high-fidelity replicative polymerases.[2][3] This function is crucial for cell survival in the face of DNA damage but comes at the cost of increased mutagenesis.[4][5] Understanding the structural and mechanistic underpinnings of Pol IV function is paramount for elucidating the fundamental processes of DNA repair and mutagenesis, and for developing novel therapeutic strategies that target these pathways. This technical guide provides an in-depth exploration of the structural basis of Pol IV function, its interaction with key cellular components, and the experimental methodologies used to unravel its complexities.

The Structural Architecture of DNA Polymerase IV

The three-dimensional structure of DNA Polymerase IV reveals a conserved architecture characteristic of the Y-family polymerases, often described as resembling a right hand with palm, finger, and thumb domains. However, a distinctive feature of Pol IV and its homologs is the "little finger" (LF) domain, which plays a crucial role in its interaction with other proteins and in modulating its activity.

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided high-resolution insights into the apoenzyme and its various functional complexes. These studies reveal a more open active site compared to replicative polymerases, which accommodates distorted DNA templates containing lesions. This structural feature is a key determinant of its ability to perform translesion synthesis.

The SOS Response and Regulation of Pol IV Activity

In E. coli, the expression of Pol IV is under the control of the SOS response, a global network of genes activated in response to extensive DNA damage. Under normal physiological conditions, the cellular concentration of Pol IV is relatively low (approximately 250 molecules per cell). However, upon induction of the SOS response, its expression is upregulated by about 10-fold, making it the most abundant polymerase in the cell under such stress conditions. This induction is regulated by the LexA repressor, which binds to the promoter region of the dinB gene. DNA damage leads to the activation of RecA, which facilitates the autocleavage of LexA, thereby derepressing the expression of SOS genes, including dinB.

The activity of Pol IV is also modulated by its interaction with the RecA protein. RecA can stimulate the activity of TLS polymerases like Pol IV at the replication fork while inhibiting the replicative polymerase Pol III. This suggests a "traffic cop" role for RecA in directing polymerase traffic during DNA repair.

dot

Caption: SOS response pathway leading to the induction of DNA Polymerase IV.

Interaction with the β-Sliding Clamp: A Key to Processivity

A critical aspect of Pol IV function is its interaction with the β-sliding clamp, the processivity factor for the replicative DNA polymerase III. In the absence of the β-clamp, Pol IV is a distributive enzyme, capable of adding only a few nucleotides before dissociating from the DNA. However, its association with the β-clamp dramatically increases its processivity, allowing it to synthesize stretches of DNA several hundred nucleotides long.

The crystal structure of the complex between the "little finger" domain of Pol IV and the β-clamp reveals a bipartite interaction. This includes a canonical clamp-binding motif at the C-terminus of Pol IV that docks into a hydrophobic cleft on the β-clamp, and a secondary interface involving the little finger domain that interacts with the rim of the clamp. This interaction is thought to be crucial for recruiting Pol IV to the replication fork and for regulating the switch between replicative and TLS polymerases.

dot

Caption: Interaction between DNA Polymerase IV and the β-sliding clamp.

The Mechanism of Translesion Synthesis

Translesion synthesis by Pol IV is a complex process that allows the bypass of a wide array of DNA lesions, including bulky adducts and abasic sites. The ability of Pol IV to perform TLS can be either error-free or error-prone, depending on the nature of the DNA lesion and the sequence context. For instance, Pol IV can bypass N-2-acetylaminofluorene (AAF) guanine adducts and benzo(a)pyrene adducts.

The mechanism involves a polymerase switching event at the stalled replication fork, where the replicative polymerase is temporarily replaced by Pol IV to synthesize across the lesion. This switch is facilitated by the interaction of both polymerases with the same β-clamp. Single-molecule studies have shown that Pol IV can associate with the replisome even in the absence of DNA damage, suggesting a surveillance role. This association slows down the replication fork, potentially reducing the frequency of encounters with DNA lesions.

dot